![molecular formula C13H14FNO3S B2671725 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone CAS No. 2034301-63-6](/img/structure/B2671725.png)

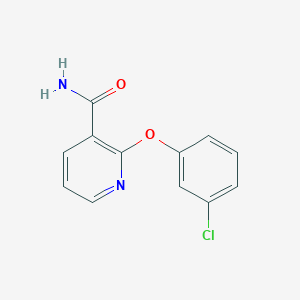

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

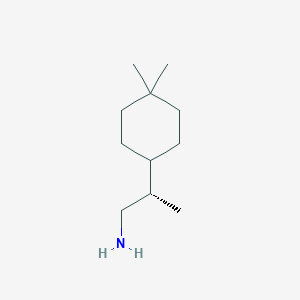

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone, also known as CFT or WIN-35,428, is a synthetic compound that belongs to the phenyltropane family. It is a potent dopamine reuptake inhibitor that has been extensively studied for its potential use in treating several neurological and psychiatric disorders.

Applications De Recherche Scientifique

Advanced Building Blocks for Drug Discovery

Compounds like 2-azabicyclo[3.2.0]heptanes, which share a resemblance in structural complexity with the compound , have been utilized as advanced building blocks in drug discovery. For instance, the intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides has been employed to produce 2-azabicyclo[3.2.0]heptanes. This method was particularly used for the synthesis of a conformationally restricted analogue of proline, known as 2,3-ethanoproline, highlighting its utility in creating novel pharmacophores for drug development (Druzhenko et al., 2018).

Photocycloaddition Reactions

The photocycloaddition reactions involving nitrogen- and sulfur-containing dienes have demonstrated the synthesis of various phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes and their quaternary salts. Such reactions benefit from the use of visible light, marking a significant improvement over traditional methods that require UV light irradiation. This approach underscores the potential of employing such bicyclic compounds in synthesizing biologically active molecules or chiral spiro ammonium salts with notable efficiency and precision (Jirásek et al., 2017).

β-Lactamase Inhibition

A related compound, CP-45,899, demonstrates the role of bicyclic structures in inhibiting bacterial β-lactamases, thereby extending the antibacterial spectrum of β-lactams. This specific inhibitor has shown to enhance the effectiveness of β-lactam antibiotics against resistant bacterial strains, highlighting the therapeutic potential of such bicyclic compounds in addressing antibiotic resistance (English et al., 1978).

Propriétés

IUPAC Name |

1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3S/c14-10-3-1-2-9(4-10)5-13(16)15-7-12-6-11(15)8-19(12,17)18/h1-4,11-12H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVXWQPUOAXBDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2(=O)=O)C(=O)CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2671643.png)

![3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B2671645.png)

![1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2671647.png)

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2671651.png)

![3-[(3-Methoxy-4-methylphenyl)methyl-prop-2-enoylamino]-N-propan-2-ylpropanamide](/img/structure/B2671653.png)

![N-[[1-(Triazol-1-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2671658.png)